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Compound of Interest

Compound Name: 8-Dodecenyl acetate, (8E)-

Cat. No.: B110282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (8E)-8-dodecenyl acetate, a

component of the sex pheromone of the Oriental fruit moth (Grapholita molesta), starting from

1,8-octanediol.[1][2] The described methodology follows a robust multi-step synthetic pathway

involving a key Wittig reaction to construct the carbon backbone and establish the crucial C8-

C9 double bond.

The overall synthetic strategy is outlined below. It begins with the selective monobromination of

1,8-octanediol, followed by the formation of a phosphonium salt. This salt is then utilized in a

Wittig reaction with n-butyraldehyde to yield a mixture of (Z/E)-8-dodecen-1-ol. Subsequent

acetylation and isomerization steps can be employed to obtain the desired (8E)-8-dodecenyl

acetate.

Synthetic Pathway Overview
A common and effective route for the synthesis of (8E)-8-dodecenyl acetate from 1,8-

octanediol involves four main stages:

Monobromination of 1,8-Octanediol: The starting diol is converted to 8-bromo-1-octanol. This

is a crucial step to introduce a leaving group at one end of the C8 chain while retaining the

hydroxyl group for subsequent reactions.
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Synthesis of the Wittig Reagent: The 8-bromo-1-octanol is reacted with triphenylphosphine to

form the corresponding phosphonium salt. This salt is the precursor to the ylide required for

the Wittig reaction.

Wittig Olefination: The phosphonium salt is deprotonated with a strong base to form the

ylide, which then reacts with n-butyraldehyde to form the C12 alkene backbone, resulting in

a mixture of (Z/E)-8-dodecen-1-ol.

Acetylation: The hydroxyl group of the dodecenol is acetylated using acetic anhydride or

acetyl chloride to yield the final product, (Z/E)-8-dodecenyl acetate.[3]

Isomerization (Optional but often necessary): If the Wittig reaction does not provide a

favorable E/Z ratio, an isomerization step can be performed to enrich the desired (E)-isomer.

Logical Relationship of Synthetic Steps
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Caption: Synthetic workflow for (8E)-8-dodecenyl acetate.
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Data Presentation
Step

Starting
Material

Reagents Product Reported Yield

1 1,8-Octanediol
Hydrobromic

acid, Toluene

8-Bromo-1-

octanol
Quantitative[4][5]

2
8-Bromo-1-

octanol

Triphenylphosphi

ne, Ethanol

8-

Hydroxyoctyltriph

enylphosphoniu

m salt

High

(Crystallization)

3

8-

Hydroxyoctyltriph

enylphosphoniu

m salt

n-Butyraldehyde,

Potassium

carbonate, 18-

crown-ether-6

(Z/E)-8-

Dodecen-1-ol
Not specified

4
(Z/E)-8-

Dodecen-1-ol

Acetic anhydride

or Acetyl

chloride, Pyridine

(Z/E)-8-

Dodecenyl

acetate

~41.5% overall

yield (from 1,8-

octanediol)[1]

Experimental Protocols
Step 1: Synthesis of 8-Bromo-1-octanol
This protocol is adapted from a general procedure for the synthesis of 8-bromo-1-octanol from

1,8-octanediol.[4][5]

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux

condenser, dissolve 16 g (110 mmol) of 1,8-octanediol in 250 ml of toluene.

Addition of Reagent: To the solution, add 15.5 ml (137 mmol, 1.25 eq.) of a 48% aqueous

solution of hydrobromic acid.

Reaction: Heat the mixture to reflux and continuously remove the water produced during the

reaction using the Dean-Stark trap. The reaction is typically monitored and can take up to 8

hours.
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Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic

layer sequentially with distilled water (2 x 100 ml) and brine (1 x 100 ml).

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the

solvent under reduced pressure to yield 8-bromo-1-octanol. The product is often obtained in

quantitative yield and can be used in the next step without further purification.[4][5]

Step 2: Synthesis of 8-
Hydroxyoctyltriphenylphosphonium Salt
This protocol is based on a patented synthesis method.[3]

Reaction Setup: In a suitable reactor, dissolve 8-bromo-1-octanol (1 equivalent) in ethanol.

Addition of Triphenylphosphine: Add triphenylphosphine (1 equivalent) to the solution.

Reaction: Heat the mixture to reflux and maintain for a period sufficient to ensure complete

reaction, which can be monitored by thin-layer chromatography (TLC).

Isolation: After the reaction is complete, use toluene as an eluent and cool the mixture to

induce crystallization of the 8-hydroxyoctyltriphenylphosphonium salt.

Purification: Collect the crystals by filtration and wash with cold toluene to afford the purified

phosphonium salt.

Step 3: Wittig Reaction to form (Z/E)-8-Dodecen-1-ol
This procedure utilizes a phase-transfer catalyst to facilitate the Wittig reaction.[3]

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen),

suspend 8-hydroxyoctyltriphenylphosphonium salt (1 equivalent) and potassium carbonate

(as the base) in a suitable solvent such as toluene.

Catalyst Addition: Add a catalytic amount of 18-crown-ether-6 (e.g., 1-10 mol%).

Aldehyde Addition: Add n-butyraldehyde (1 equivalent) to the reaction mixture.
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Reaction: Stir the reaction mixture at a controlled temperature until the starting materials are

consumed (monitor by TLC or GC). The Wittig reaction will produce a mixture of (Z)- and

(E)-8-dodecen-1-ol.

Work-up and Isolation: Upon completion, quench the reaction and perform a standard

aqueous work-up. The crude product can be purified by column chromatography on silica

gel.

Step 4: Acetylation of (Z/E)-8-Dodecen-1-ol
This is a standard acetylation procedure.[3][6]

Reaction Setup: Dissolve the (Z/E)-8-dodecen-1-ol (1 equivalent) in pyridine, which acts as

both a solvent and a base.

Reagent Addition: Cool the solution in an ice bath and add acetic anhydride or acetyl

chloride (1.1 equivalents) dropwise.

Reaction: Allow the reaction to warm to room temperature and stir until the alcohol is

completely consumed (monitor by TLC).

Work-up and Isolation: Quench the reaction with water and extract the product with a

suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with

dilute hydrochloric acid to remove pyridine, followed by saturated sodium bicarbonate

solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure. The crude acetate can be purified by column

chromatography.

Concluding Remarks
The synthesis of (8E)-8-dodecenyl acetate from 1,8-octanediol is a well-established process in

organic synthesis. The Wittig reaction is a powerful tool for the formation of the carbon-carbon

double bond, though control of stereoselectivity to favor the E-isomer can be a challenge.

Reaction conditions for the Wittig step can be modified (e.g., choice of base, solvent, and

temperature) to influence the Z/E ratio. For applications requiring high isomeric purity of the

(E)-isomer, a subsequent isomerization step or the use of alternative stereoselective olefination

methods, such as the Horner-Wadsworth-Emmons reaction, may be considered. The protocols
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provided herein offer a solid foundation for the successful synthesis of this important

semiochemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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